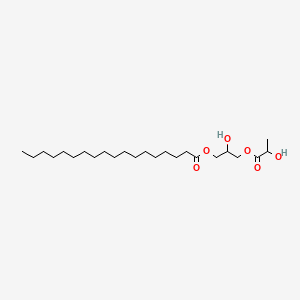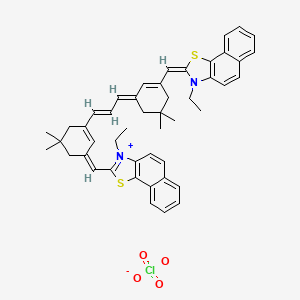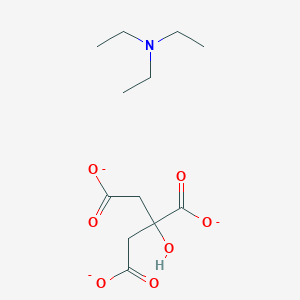
Triethylamine citrates
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylamine citrates are organic compounds formed by the reaction of triethylamine with citric acid. Triethylamine is a tertiary amine with the chemical formula
N(CH2CH3)3
, known for its strong fishy odor and basic properties. Citric acid, on the other hand, is a weak organic acid commonly found in citrus fruits. The combination of these two compounds results in this compound, which are used in various chemical and industrial applications.Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylamine citrates are typically synthesized by neutralizing citric acid with triethylamine. The reaction can be represented as follows:
C6H8O7+3N(CH2CH3)3→C6H5O7(N(CH2CH3)3)3+3H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. Citric acid and triethylamine are mixed in stoichiometric amounts in large reactors. The reaction mixture is then subjected to controlled heating and stirring to ensure complete neutralization. The product is purified through crystallization or distillation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Triethylamine citrates can undergo various chemical reactions, including:
Oxidation: Triethylamine can be oxidized to form triethylamine oxide.
Reduction: Citric acid can be reduced to form different hydroxy acids.
Substitution: Triethylamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products:
Oxidation: Triethylamine oxide.
Reduction: Hydroxy acids and other reduced forms of citric acid.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Triethylamine citrates have a wide range of applications in scientific research:
Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Employed in the preparation of buffer solutions and as a pH adjuster in biological assays.
Medicine: Investigated for their potential use in drug delivery systems and as intermediates in pharmaceutical synthesis.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of triethylamine citrates involves the interaction of triethylamine with various molecular targets. Triethylamine acts as a base, accepting protons from acidic environments, which can alter the pH and influence biochemical pathways. In drug delivery systems, this compound can enhance the solubility and stability of active pharmaceutical ingredients, facilitating their absorption and efficacy.
Comparison with Similar Compounds
Triethylamine citrates can be compared with other similar compounds such as:
Diethylamine citrates: Similar in structure but with two ethyl groups instead of three.
Trimethylamine citrates: Contains three methyl groups instead of ethyl groups.
Triisopropylamine citrates: Contains three isopropyl groups, offering different steric and electronic properties.
Uniqueness: this compound are unique due to their balance of basicity and steric hindrance, making them versatile in various chemical reactions and applications. Their ability to form stable salts with citric acid enhances their utility in both research and industrial contexts.
Properties
CAS No. |
78871-22-4 |
|---|---|
Molecular Formula |
C12H20NO7-3 |
Molecular Weight |
290.29 g/mol |
IUPAC Name |
N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H15N.C6H8O7/c1-4-7(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3 |
InChI Key |
MIGAVRUXPZDYSZ-UHFFFAOYSA-K |
Canonical SMILES |
CCN(CC)CC.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



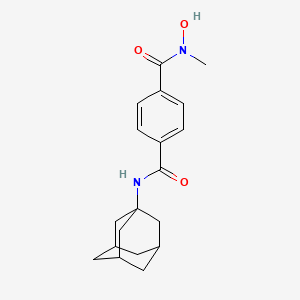
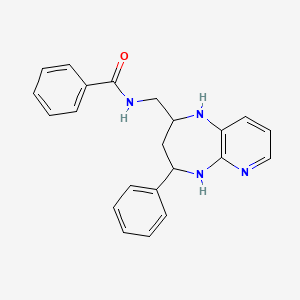
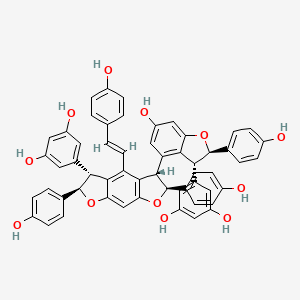
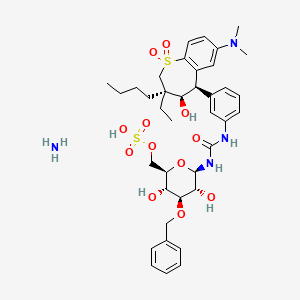
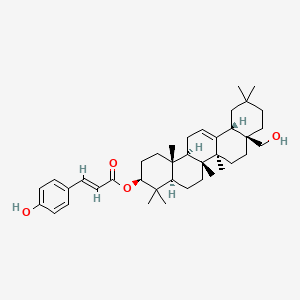

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)
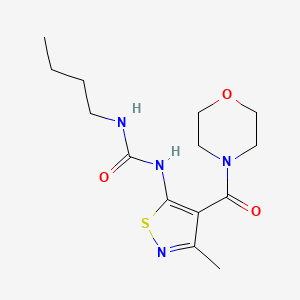
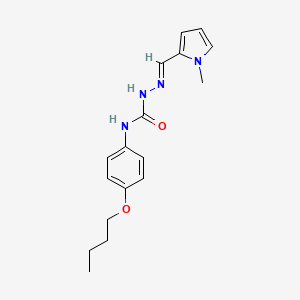
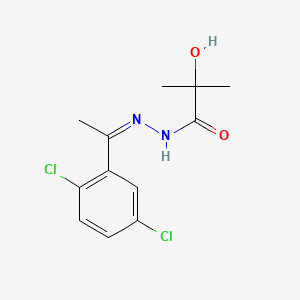
![2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine](/img/structure/B12774450.png)
